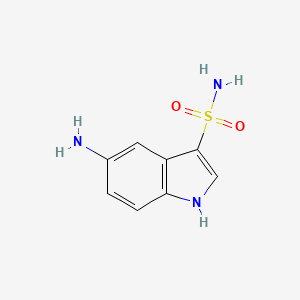

5-amino-1H-indole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,9H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQZTGAYMHFBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1h Indole 3 Sulfonamide and Its Analogs

Established Conventional Synthetic Approaches

Conventional methods for the synthesis of indole-based sulfonamides are typically characterized by multi-step sequences that allow for the careful construction and modification of the indole (B1671886) core and the introduction of the sulfonamide functional group.

The synthesis of indole sulfonamide derivatives often involves building the molecule in a stepwise fashion. A common strategy begins with a pre-functionalized indole ring, which is then elaborated to introduce the required sulfonamide moiety. For instance, a new series of indole-based-sulfonamide derivatives (A1–A8) was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine. This multi-step process first involves the formation of an indole-3-carbohydrazide intermediate, which then acts as a nucleophile to attack the sulfonyl chloride, leading to the final sulfonamide product.

Another established pathway involves the alkylation and subsequent condensation of N-benzylsulfonyl halides with tryptamines, which has been used to produce various novel indole-sulfonamide derivatives. Furthermore, two-step enantioselective synthesis protocols have been developed for the generation of highly enantioselective sulfonamide-indole derivatives through a cascade cyclization reaction researchgate.net.

A more complex, yet illustrative, multi-step synthesis is the one-pot, two-step solution-phase method developed for 2-amino-indole-3-carboxamides. This sequence starts with the SNAr reaction between a 2-halonitrobenzene and a cyanoacetamide to form an intermediate, which is then subjected to a reduction/cyclization process using reagents like iron and zinc powder to construct the indole ring system nih.gov. While the final product is a carboxamide, this pathway demonstrates a robust method for creating the core 2-amino-indole structure, which can be a precursor to target sulfonamides.

Table 1: Example of a Multi-step Pathway for Indole-Based Sulfonamide Analogs This table is interactive and can be sorted.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Methyl 5-fluoro-1H-indole-3-carboxylate | Hydrazine, Methanol | 5-fluoro-1H-indole-3-carbohydrazide | Hydrazinolysis |

| 2 | 5-fluoro-1H-indole-3-carbohydrazide | Aryl-sulfonyl chloride, Pyridine | 5-fluoro-N'-(arylsulfonyl)-1H-indole-3-carbohydrazide | Sulfonylation |

The successful execution of these multi-step syntheses hinges on the precise control of reaction conditions and the selection of appropriate precursors.

In the synthesis of 5-fluoro-1H-indole-3-carbohydrazide, methyl 5-fluoro-1H-indole-3-carboxylate is heated under reflux with hydrazine hydrate and methanol for several hours. The subsequent reaction to form the sulfonamide involves heating the carbohydrazide intermediate with an aryl-sulfonyl chloride in pyridine, which acts as both a solvent and a base to neutralize the HCl generated nih.gov.

For the one-pot synthesis of 2-amino-indole-3-carboxamide analogs, specific conditions are crucial. The initial nucleophilic aromatic substitution is carried out using sodium hydride (NaH) as a base in dry dimethylformamide (DMF) at room temperature. Following the formation of the intermediate, the reduction and cyclization step is induced by adding hydrochloric acid (HCl), ferric chloride (FeCl₃), and zinc dust, and heating the mixture to 100 °C for one hour nih.gov.

Table 2: Specific Laboratory Conditions for Synthesis of Indole Analogs This table is interactive and can be sorted.

| Reaction | Precursors | Reagents & Solvents | Temperature | Time |

|---|---|---|---|---|

| Hydrazide Formation | Methyl 5-fluoro-1H-indole-3-carboxylate, Hydrazine hydrate | Methanol | Reflux | 6 h |

| Sulfonamide Formation | 5-fluoro-1H-indole-3-carbohydrazide, Aryl-sulfonyl chloride | Pyridine | Reflux | 2 h |

| SNAr Reaction | 2-fluoronitrobenzene, Cyanoacetamide | NaH, DMF | Room Temp. | 1 h |

| Reductive Cyclization | SNAr intermediate | HCl, FeCl₃, Zn | 100 °C | 1 h |

Modern and Efficient Synthetic Strategies

In response to the demand for faster, more sustainable, and higher-yielding synthetic routes, modern methodologies have been developed. These include microwave-assisted synthesis, transition-metal-free reactions, and the application of green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields. The application of microwave irradiation can significantly reduce reaction times from hours to minutes.

A general and efficient microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts has been reported. This protocol avoids the need to isolate sensitive sulfonyl chloride intermediates. The process involves two microwave steps: first, the activation of the sulfonic acid with 2,4,6-trichloro- researchgate.netacs.orgmorressier.com-triazine (TCT) and triethylamine in acetone at 80 °C for 20 minutes; second, the resulting intermediate is treated with an amine and NaOH under microwave irradiation at 50 °C for 10 minutes.

In the context of heterocyclic sulfonamides, new pyrazoline derivatives bearing a benzenesulfonamide moiety were successfully synthesized using microwave irradiation. A solution of para-hydrazinobenzenesulfonamide hydrochloride and a suitable chalcone derivative in ethanol was irradiated for 7 minutes at 200 °C and 300W, leading to the desired products in high yield. The use of controlled microwave synthesis in sealed vessels allows for the safe achievement of high temperatures and pressures, dramatically speeding up the reaction.

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis This table is interactive and can be sorted.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Often several hours | Typically 5-30 minutes |

| Temperature | Dependent on solvent boiling point | Can exceed solvent boiling point in sealed vessels |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of polar molecules |

| Yields | Variable | Often improved |

| Side Reactions | More prevalent due to long reaction times | Often reduced |

While transition metals are powerful catalysts for many organic transformations, their cost, toxicity, and the need for removal from the final product have driven the development of transition-metal-free alternatives.

A direct and practical metal-free synthesis of arylsulfonamides from electron-rich aromatic compounds, including indoles and pyrroles, has been developed. This method uses an in situ generated N-sulfonylamine as the active electrophile. The reaction proceeds under mild conditions and tolerates a wide variety of sensitive functional groups researchgate.net.

Organocatalysis provides another avenue for metal-free synthesis. For example, chiral squaramide has been used as a catalyst in cascade sulfa-Michael/Michael addition reactions to produce chiral indole scaffolds researchgate.net. These catalysts operate through mechanisms like hydrogen bonding to activate substrates, avoiding the use of metals.

Furthermore, the classical method of reacting a sulfonyl chloride with an amine (like the 5-amino group of an indole derivative) is an inherently transition-metal-free approach to forming the sulfonamide bond.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies have been applied to the synthesis of sulfonamides to improve their environmental footprint.

One notable approach is the development of a facile sulfonamide synthesis in water. This method uses equimolar amounts of amino compounds and arylsulfonyl chlorides and, crucially, omits the use of organic bases. The product is isolated by simple filtration after acidification, leading to excellent yields and purity without the need for further purification and avoiding the use of volatile organic solvents.

Mechanochemistry, which involves conducting reactions in the solid state with mechanical grinding, represents another key green chemistry technique. A solvent-free, one-pot mechanochemical process for sulfonamide synthesis has been demonstrated. This protocol uses solid sodium hypochlorite for a tandem oxidation-chlorination of disulfides, followed by amination, completely avoiding the use of bulk solvents.

Additionally, electrochemical synthesis offers a greener route to aromatic sulfonamides. This method can avoid the harsh conditions and stoichiometric reagents often used in traditional syntheses, relying instead on electricity as a "reagent" to drive the desired transformation.

Chemical Derivatization and Structural Modification of the 5-amino-1H-indole-3-sulfonamide Scaffold

The indole ring of the 5-amino-1H-indole-3-sulfonamide scaffold possesses two primary sites for N-substitution: the indole nitrogen (N-1) and the amino group nitrogen (N-5). Functionalization at these positions is a common strategy to modulate the molecule's properties.

Researchers have developed methods for creating N-substituted derivatives of related amino-indole structures. For instance, a synthetic route has been established for derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid at the 5-amino group researchgate.net. This involves the indolization of ethyl levulinate p-acetaminophenylhydrazone, followed by modifications to the resulting amino group researchgate.net. While this example pertains to a related indole structure, the principles can be applied to the 5-amino-1H-indole-3-sulfonamide scaffold.

Substitution at the N-1 position of the indole ring is another key modification. For example, the synthesis of 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde demonstrates the alkylation of the indole nitrogen, which can then be used as a precursor for more complex derivatives researchgate.net. The introduction of various substituents on the indole nitrogen can significantly influence the molecule's interaction with biological targets.

The following table summarizes examples of N-substitution on indole rings, illustrating the types of functional groups that can be introduced.

| Compound Name | Substitution Position | Substituent | Precursor | Reference |

| 5-(1-Benzyl-pyrrolidin-3-ylamino)-1H-indole-2-carboxylic acid ethyl ester | N-5 | 1-Benzyl-pyrrolidin-3-yl | 5-amino-1H-indole-2-carboxylic acid ethyl ester | google.com |

| 5-(1-Cyclopropylmethyl-piperidin-4-ylamino)-1H-indole-2-carboxylic acid ethyl ester | N-5 | 1-Cyclopropylmethyl-piperidin-4-yl | 5-amino-1H-indole-2-carboxylic acid ethyl ester | google.com |

| 1-Methyl-3-(p-tolylthio)-1H-indole | N-1 | Methyl | 3-(p-tolylthio)-1H-indole | rsc.org |

| 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde | N-1 | 3-methylbut-2-enyl | 5-substituted-1H-indole-3-carbaldehyde | researchgate.net |

The sulfonamide group (-SO₂NHR) is a critical pharmacophore, and its modification is a cornerstone of analog synthesis. Altering the 'R' group on the sulfonamide nitrogen allows for the introduction of a wide array of functionalities, which can form additional interactions with target proteins.

A common synthetic approach involves reacting an appropriately substituted indole sulfonyl chloride with a variety of primary or secondary amines. For instance, novel indolylarylsulfones with sulfonamide substitutions have been synthesized by condensing key indole intermediates with amines that have been pre-functionalized with sulfonyl chlorides nih.gov. In one pathway, sulfonyl chlorides (Rₘ) are reacted with diamines (Lₙ) protected by a Boc group to create diverse side chains, which are then coupled to the indole core nih.gov.

Another strategy involves the direct conjugation of amino acids to a sulfonyl chloride precursor. For example, 4-acetamidobenzenesulfonyl chloride has been reacted with amino acids such as valine, alanine, and tryptophan in a basic solution to yield novel sulfonamide derivatives cihanuniversity.edu.iq. This method effectively appends chiral, functional moieties to the sulfonamide core. The synthesis of 2-[(4-acetamidophenyl) sulfonamido]-3-(1H-indol-3-yl) propanoic acid from tryptophan and 4-acetamidobenzenesulfonyl chloride illustrates this approach cihanuniversity.edu.iq.

The table below presents examples of modifications at the sulfonamide moiety.

| Base Scaffold | Coupling Partner (Amine) | Resulting Sulfonamide Derivative | Reference |

| Indole-3-sulfonyl chloride (analog) | Various substituted amines | Indole-3-sulfonamide derivatives | researchgate.net |

| 5-chloro-1H-indole-2-carboxylic acid (intermediate) | Diamines with terminal sulfonamides | 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(5-((4-chlorophenyl)sulfonamido)pentyl)-1H-indole-2-carboxamide | researchgate.net |

| 4-acetamidobenzenesulfonyl chloride | Tryptophan | 2-[(4-acetamidophenyl) sulfonamido]-3-(1H-indol-3-yl) propanoic acid | cihanuniversity.edu.iq |

| 2-nitrophenylsulfonyl chloride | Pyrrolidine | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | iucr.org |

| 2-nitrophenylsulfonyl chloride | Piperidine | 1-[(2-nitrophenyl)sulfonyl]piperidine | iucr.org |

To expand the chemical space and explore synergistic effects, the 5-amino-1H-indole-3-sulfonamide scaffold can be integrated with other heterocyclic rings. This "combi-targeting" or molecular hybridization approach can lead to novel compounds with unique biological profiles.

Thiadiazole: The 1,3,4-thiadiazole ring, itself a component of various sulfonamide drugs, can be appended to create hybrid structures nih.gov. Synthetic strategies often involve creating a core structure that incorporates both the indole and thiadiazole motifs, with the sulfonamide group attached. For example, unsymmetrical azines have been used to link a thiadiazole sulfonamide to other aromatic systems, demonstrating a viable strategy for creating complex hybrids nih.gov.

Pyrazole: Pyrazoles are another important class of heterocycles that can be fused or linked to the indole core. The synthesis of sulfonamide-pyrazole derivatives often involves the cyclocondensation of 5-amino-1H-pyrazoles with suitable electrophiles nih.gov. For instance, 5-amino-1H-pyrazoles can react with 2-(arylidene)malononitriles to yield pyrazolo[1,5-a]pyrimidine products, showcasing the versatility of the aminopyrazole building block for creating fused systems nih.gov. A method for synthesizing 1H-pyrazol-1-yl-1,2,3-thiadiazole derivatives has also been proposed, which can then undergo intramolecular cyclization to form novel fused tricyclic heterocycles like pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govthiadiazolo[4,5-e]pyrimidin-4(5H)-ones osi.lv.

Pyrimidine: Pyrimidine rings can be fused to the pyrazole portion of a pyrazole-indole hybrid. As mentioned, the reaction of 5-amino-1H-pyrazoles can lead to pyrazolo[1,5-a]pyrimidine systems nih.gov. These fused structures represent a significant structural modification of the original scaffold, combining the features of three different heterocyclic systems.

The following table provides examples of indole sulfonamide analogs integrated with other heterocyclic systems.

| Core Scaffold | Integrated Heterocycle | Synthetic Strategy | Resulting System | Reference |

| 5-amino-1H-pyrazole | 1,2,3-Thiadiazole | Reaction with thiadiazole carboxylic acid ethyl esters | 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole | osi.lv |

| 5-amino-1H-pyrazole | Pyrimidine | Cyclocondensation with 3-(dimethylamino)-1-aryl-prop-2-en-1-ones | 7-aryl-pyrazolo[1,5-a]pyrimidine | nih.gov |

| Sulfonamide | 1,3,4-Thiadiazole & Azine | Multi-step synthesis starting with 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline | Unsymmetrical azine-modified thiadiazole sulfonamide | nih.gov |

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and spatial arrangement of hydrogen and carbon atoms, respectively.

For 5-amino-1H-indole-3-sulfonamide, the ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com The protons on the aromatic portion of the indole ring (H2, H4, H6, and H7) would resonate in the aromatic region, typically between 6.5 and 8.5 ppm. researchgate.net The presence of the electron-donating amino group at the C5 position and the electron-withdrawing sulfonamide group at the C3 position would influence the specific chemical shifts of the aromatic protons. For instance, the protons adjacent to the amino group would be expected to be shifted to a higher field (lower ppm) compared to unsubstituted indole. The protons of the sulfonamide (SO₂NH₂) would likely appear as a singlet, with its chemical shift dependent on the solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the indole ring typically resonate in the range of 100-140 ppm. rsc.org The carbon atom attached to the nitrogen (C7a) and the carbon atom in the five-membered ring adjacent to the nitrogen (C2) would have characteristic shifts. The presence of the amino and sulfonamide substituents would also cause predictable shifts in the signals of the attached and adjacent carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-amino-1H-indole-3-sulfonamide

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| NH (Indole) | > 10 (broad singlet) | - |

| H2 | ~7.5 (singlet) | ~125 |

| H4 | ~7.2 (doublet) | ~115 |

| H6 | ~6.7 (doublet of doublets) | ~112 |

| H7 | ~7.1 (doublet) | ~110 |

| NH₂ (Amino) | Variable (broad singlet) | - |

| NH₂ (Sulfonamide) | Variable (singlet) | - |

| C2 | - | ~125 |

| C3 | - | ~120 |

| C3a | - | ~128 |

| C4 | - | ~115 |

| C5 | - | ~142 |

| C6 | - | ~112 |

| C7 | - | ~110 |

| C7a | - | ~132 |

Note: These are estimated values based on data for related structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of 5-amino-1H-indole-3-sulfonamide would exhibit characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the indole ring and the primary amino group would appear in the region of 3500-3300 cm⁻¹. The sulfonamide group would show characteristic strong, asymmetric, and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretch of the sulfonamide would also be present in the 3300-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for 5-amino-1H-indole-3-sulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole & Amino NH | N-H Stretch | 3500 - 3300 |

| Sulfonamide NH | N-H Stretch | 3300 - 3200 |

| Aromatic CH | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide S=O | Symmetric Stretch | 1160 - 1120 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample state.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. rsc.org

For 5-amino-1H-indole-3-sulfonamide (C₈H₉N₃O₂S), the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be observed in the mass spectrum. HRMS would be able to confirm the elemental formula by providing a highly accurate mass measurement, which can be compared to the calculated theoretical mass. nih.gov This is a crucial step in confirming the identity of a newly synthesized compound.

Electrochemical Characterization Techniques

Electrochemical techniques are used to study the redox properties of molecules, providing insights into their electron transfer behavior. For compounds like indole derivatives, which are known to be electroactive, techniques such as cyclic voltammetry and square wave voltammetry are particularly informative. nih.gov

Cyclic voltammetry (CV) is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. It is a valuable tool for studying the redox processes of a molecule.

Square wave voltammetry (SWV) is a large-amplitude differential voltammetric technique that offers several advantages over cyclic voltammetry, including higher sensitivity and better resolution, making it suitable for quantitative analysis. nih.govwvu.edu The waveform in SWV consists of a square wave superimposed on a staircase potential ramp.

SWV studies on indole-based sulfonamides can provide detailed information about their redox behavior, often with greater clarity than CV. nih.gov The technique is particularly effective at minimizing background currents, resulting in well-defined peaks corresponding to the oxidation or reduction of the analyte. For 5-amino-1H-indole-3-sulfonamide, SWV would be expected to show an oxidation peak corresponding to the oxidation of the indole moiety. The peak potential and peak current would be dependent on experimental conditions such as pH and scan rate. The high sensitivity of SWV makes it a powerful tool for determining the concentration of electroactive species and for studying their electrochemical mechanisms. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in chemical research and pharmaceutical development for the assessment of compound purity and the analysis of complex mixtures. Its high resolution, sensitivity, and reproducibility make it an indispensable tool for verifying the identity and quantifying the purity of newly synthesized compounds like 5-amino-1H-indole-3-sulfonamide. The underlying principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For a molecule such as 5-amino-1H-indole-3-sulfonamide, which possesses both a polar sulfonamide group and a moderately nonpolar indole nucleus, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of analysis. In RP-HPLC, the stationary phase is nonpolar (typically C8 or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent mixture, usually consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

Detailed Research Findings

While specific validated HPLC methods for 5-amino-1H-indole-3-sulfonamide are not extensively detailed in publicly available literature, suitable methods can be extrapolated from the analysis of structurally related compounds, such as other aromatic sulfonamides and indole derivatives.

A typical RP-HPLC method for the purity assessment of 5-amino-1H-indole-3-sulfonamide would employ a C8 or C18 column. For instance, a study on the quantitative determination of the related compound 4-amino benzene (B151609) sulfonamide utilized a YMC-Triart C8 column (250×4.6 mm, 5µm). wu.ac.th The mobile phase is often a gradient elution, where the proportion of the organic solvent is increased over the course of the analysis to ensure the efficient elution of all components. A common mobile phase composition would be a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and acetonitrile or methanol. The use of a buffer helps to control the ionization state of the amino and sulfonamide groups, leading to better peak shape and reproducibility. For the analysis of various indole derivatives, a mobile phase of methanol, water, and ammonium acetate has been successfully used. pubcompare.ai

Detection is most commonly achieved using an ultraviolet (UV) detector, as the indole ring system of 5-amino-1H-indole-3-sulfonamide exhibits strong chromophoric properties. Based on the UV spectra of similar indole and sulfonamide compounds, a detection wavelength in the range of 265-280 nm would be appropriate. wu.ac.thpubcompare.ai A photodiode array (PDA) detector can also be employed to obtain the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. wu.ac.th

The purity of a synthesized batch of 5-amino-1H-indole-3-sulfonamide would be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all detected peaks. In many research settings, a purity of ≥95% as determined by HPLC is considered acceptable for further biological testing.

The following interactive data table provides a representative example of the type of data that would be generated during the HPLC purity analysis of a sample of 5-amino-1H-indole-3-sulfonamide.

Interactive Data Table: Representative HPLC Purity Analysis of 5-amino-1H-indole-3-sulfonamide

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |

| 1 | 2.54 | 15.7 | 0.45 | Impurity A |

| 2 | 4.89 | 3420.1 | 98.55 | 5-amino-1H-indole-3-sulfonamide |

| 3 | 6.12 | 25.3 | 0.73 | Impurity B |

| 4 | 7.98 | 10.2 | 0.29 | Impurity C |

This table illustrates a hypothetical analysis where the main compound, 5-amino-1H-indole-3-sulfonamide, has a purity of 98.55%, with three minor impurities detected at different retention times. The identity of these impurities would typically be investigated using mass spectrometry (LC-MS) to understand potential side-products or degradation products from the synthesis.

In Vitro Investigation of Biological Activities

In Vitro Antiproliferative and Anticancer Research

Identification and Characterization of Putative Molecular Targets

In vitro studies have identified several potential molecular targets for 5-amino-1H-indole-3-sulfonamide and its analogs, suggesting a multifaceted mechanism of action against various diseases, particularly cancer.

EGFR Tyrosine Kinase: Derivatives of indole (B1671886), including those with a sulfonamide moiety, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net EGFR is a key player in cell growth and proliferation, and its overactivity is a hallmark of many cancers. nih.govnih.gov Certain indolo[1,2-a]quinoline derivatives have demonstrated significant inhibitory activity against EGFR tyrosine kinase, with some compounds exhibiting potency comparable to the known drug afatinib. nih.govresearchgate.net Molecular modeling suggests that these compounds can form stable complexes within the ATP-binding site of the EGFR kinase domain, primarily through hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net Specifically, a stable complex can be formed with wild-type EGFR through hydrophobic interactions and hydrogen bonding with the K745 residue. researchgate.net

Tubulins: While direct studies on 5-amino-1H-indole-3-sulfonamide's interaction with tubulin are not extensively detailed in the provided results, the broader class of indole derivatives has been explored for their effects on microtubule dynamics.

MET Tyrosine Kinase: The MET tyrosine kinase, another important target in cancer therapy, has been an area of interest for indole-based inhibitors.

Estrogen Receptor-α: The potential for indole derivatives to interact with estrogen receptor-α (ER-α) has been considered, given the structural similarities of some indole compounds to known ER-α modulators.

Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K): Research into the inhibitory activity of indole-based compounds has extended to lipid kinases like PI5P4K, which are involved in cellular signaling pathways relevant to cancer.

c-Myc G-quadruplex: The c-Myc oncogene promoter contains a G-quadruplex (G4) DNA structure that can be targeted to inhibit gene transcription. nih.govd-nb.info Synthetic non-proteinogenic amino acids and pyrrolidine-substituted 5-nitroindole (B16589) derivatives have shown the ability to bind to and stabilize the c-Myc G-quadruplex. nih.govd-nb.info NMR spectroscopy has revealed that some of these compounds interact with the terminal G-quartets of the c-Myc G4 DNA. d-nb.inforesearchgate.net This interaction can lead to the downregulation of c-Myc expression, a critical factor in many cancers. d-nb.info

Modulation of Key Cellular Processes

The interaction of 5-amino-1H-indole-3-sulfonamide derivatives with their molecular targets translates into the modulation of critical cellular processes, most notably cell growth inhibition and anti-migratory effects.

Cell Growth Inhibition: A significant body of in vitro research has demonstrated the antiproliferative effects of indole-based sulfonamides. For instance, 1-acylated indoline-5-sulfonamides have been shown to suppress the growth of cancer cells, with some exhibiting hypoxic selectivity. nih.gov Similarly, 5-substituted-indole-2-carboxamides have displayed potent antiproliferative activity against various cancer cell lines. rsc.org The mechanism behind this growth inhibition is often linked to the inhibition of key enzymes like EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org Furthermore, some 5-nitroindole derivatives have been observed to induce cell-cycle arrest in cancer cells. d-nb.info

Anti-migratory Effects: The ability of cancer cells to migrate is a crucial aspect of metastasis. The investigation of indole derivatives has included their potential to inhibit cell migration.

In Vitro Antimicrobial Research

Beyond their anticancer potential, 5-amino-1H-indole-3-sulfonamide and related compounds have been extensively studied for their antimicrobial properties. These investigations have revealed a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents. nih.gov Derivatives of 5-amino-1H-indole-3-sulfonamide have been tested against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Numerous studies have highlighted the activity of sulfonamide derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net Some sulfonamides have shown strong antibacterial activity, with MIC values indicating potent inhibition. nih.gov In some cases, the activity of these synthetic compounds has been reported to be higher than that of the antibiotic oxacillin (B1211168) against MRSA isolates. nih.gov

Staphylococcus epidermidis : This common skin bacterium and opportunistic pathogen has also been a target for novel antimicrobial agents. nih.govucsd.edu Phenol-soluble modulins produced by S. epidermidis have demonstrated selective antimicrobial action. ucsd.edu

Gram-Negative Bacteria:

Proteus mirabilis : The antibacterial spectrum of some sulfonamide derivatives has been shown to include Proteus mirabilis.

Escherichia coli : Several studies have investigated the efficacy of novel compounds against E. coli. nih.govmdpi.comunich.it A novel hybrid peptide, LENART01, demonstrated potent antibacterial activity against various E. coli strains. mdpi.com Some newly synthesized sulfonamides have also shown very potent activity against E. coli, with MIC values comparable to ciprofloxacin. researchgate.net

Salmonella typhi : The antibacterial activity of certain sulfonamide derivatives has been evaluated against Salmonella typhi.

Acinetobacter baumannii : This multidrug-resistant pathogen is a significant concern, and research has explored the activity of novel compounds against it.

Aeromonas hydrophila : The antibacterial potential of certain compounds has been tested against this aquatic bacterium.

Interactive Data Table: Antibacterial Activity of Selected Compounds

| Compound/Compound Class | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| Sulfonamide Derivatives | Staphylococcus aureus | MIC values ranging from 64 to 512 µg/ml | researchgate.net |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | Strong inhibition | nih.gov |

| 5-amino-4-quinolones | Gram-positive bacteria | MICs ≤0.06 μg/mL | nih.gov |

| LENART01 (Hybrid Peptide) | Escherichia coli R2, R3, R4 strains | MICs of 0.782–1.070 μg/mL | mdpi.com |

| Sulfonamide Derivative 5a | Escherichia coli | Zone of inhibition: 31 ± 0.12mm (MIC: 7.81 µg/mL) | researchgate.net |

| Epidermicin | Staphylococcus epidermidis MRSA isolates | MIC of 2-4 µg/ml | nih.gov |

Antifungal Activity against Yeast and Fungal Strains

The search for new antifungal agents has led to the investigation of various chemical scaffolds, including indole and sulfonamide derivatives.

Candida albicans : This is the most common fungal pathogen in humans, and many studies have focused on finding new agents to combat it. nih.govcabidigitallibrary.org Arylsulfonamide-type compounds have shown fungistatic and fungicidal effects against C. albicans. nih.gov The mechanism of action for some antifungal agents against C. albicans involves the disruption of the cell membrane or the inhibition of virulence factors. nih.gov

Rhodotorula mucilaginosa : In vitro studies have shown that while some common antifungals like fluconazole (B54011) are not effective against Rhodotorula species, other agents like amphotericin B and flucytosine show good activity. nih.gov

Candida parapsilosis : This species is another important cause of candidiasis. nih.govmdpi.com Arylsulfonamides have been screened for activity against C. parapsilosis. nih.gov 5-Fluorouridine has also demonstrated significant antifungal activity against this yeast. mdpi.com

Aspergillus fumigatus : Some azole-based compounds have been evaluated for their activity against this filamentous fungus, a common cause of aspergillosis. mdpi.com

Interactive Data Table: Antifungal Activity of Selected Compounds

| Compound/Compound Class | Fungal Strain | Activity (MIC) | Reference |

| Arylsulfonamides | Candida albicans | Fungistatic and fungicidal effects | nih.gov |

| 4-Amino-N-(pyrimidinyl)benzenesulfonamides | Candida albicans | MIC approx. 50 µg/ml | cabidigitallibrary.org |

| Amphotericin B | Rhodotorula mucilaginosa | MIC₅₀, 1 μg/ml | nih.gov |

| Flucytosine | Rhodotorula mucilaginosa | MIC₅₀, 0.12 μg/ml | nih.gov |

| 5-Fluorouridine | Candida parapsilosis | MIC of 0.2 μg/mL | mdpi.com |

| Imidazole carbamate (B1207046) 12 | Candida glabrata | MIC 1–16 μg/mL | mdpi.com |

Antituberculosis Activity

While the provided search results primarily focus on antibacterial and antifungal activities, the broad antimicrobial potential of sulfonamides suggests that their activity against Mycobacterium tuberculosis is an area of interest for researchers.

In Vitro Antimalarial Research (e.g., against Plasmodium falciparum strains)

The indole scaffold has emerged as a promising starting point for the development of new antimalarial drugs.

Plasmodium falciparum : In vitro screening of compound libraries has identified aminoindole molecules with potent inhibitory activity against P. falciparum. nih.govresearchgate.net For example, the compound Genz-644442 was found to have IC₅₀ values in the range of 200 to 285 nM. nih.govresearchgate.net Medicinal chemistry efforts have led to the synthesis of analogs with even greater potency, with some compounds exhibiting IC₅₀ values around 30 nM. nih.gov While some primary sulfonamide compounds have shown antiplasmodial activity, the mechanism does not appear to be related to the inhibition of P. falciparum carbonic anhydrase. nih.govresearchgate.net

Interactive Data Table: Antimalarial Activity of Selected Aminoindoles

| Compound | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |

| Genz-644442 | Not specified | 200 to 285 nM | nih.govresearchgate.net |

| Genz-668764 | Not specified | 28 to 65 nM | nih.gov |

| Compound 20 (benzimidazolyl-pyridine) | Pf3D7 | 0.85 μM | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlation Between Structural Modifications and Observed Biological Activity Profiles

The biological activity of 5-amino-1H-indole-3-sulfonamide derivatives is intricately linked to the nature and position of various substituents on the indole (B1671886) scaffold and the sulfonamide group. Structure-activity relationship (SAR) studies have revealed that even minor chemical alterations can lead to significant changes in potency and selectivity against different biological targets.

A notable example of SAR can be seen in the development of indoline-5-sulfonamide (B1311495) analogs as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in certain types of cancer. nih.gov In a series of 1-acylated indoline-5-sulfonamides, the nature of the acyl group was found to be a critical determinant of inhibitory activity against different CA isoforms. For instance, the introduction of an acyl group, as compared to a less polar alkyl fragment, led to a significant increase in activity against CA XII. nih.gov

Specifically, modifications to the aromatic ring of the acyl moiety have demonstrated a clear impact on inhibitory potency. The presence of chlorine atoms on the benzoic acid derivatives, such as in 3-chlorobenzoyl and 3,4-dichlorobenzoyl analogs, influenced the affinity for the off-target CA I isoform. nih.gov The 3-chlorobenzoyl derivative was identified as a particularly potent inhibitor of the tumor-associated CA IX and CA XII isoforms. nih.gov

Furthermore, the substitution pattern on the indole ring itself plays a crucial role. For many indole derivatives acting on various receptors, the presence of the NH group in the indole nucleus is vital for activity, suggesting its involvement in hydrogen bonding with the target protein. mdpi.com In some cases, substitution at the 5-position of the indole scaffold with a nitro group has been shown to decrease affinity, whereas a hydrogen at this position is preferred. mdpi.com

The following table summarizes the inhibitory activity of selected 1-acylated indoline-5-sulfonamide derivatives against various carbonic anhydrase isoforms, illustrating the impact of structural modifications.

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4a | Benzoyl | 76.5 | 48.9 | 234.5 | 98.7 |

| 4f | 3-Chlorobenzoyl | 245.3 | 55.4 | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | 287.6 | 45.3 | 345.6 | 45.8 |

| 4h | 3,4-Dichlorobenzoyl | 345.7 | 42.1 | 456.7 | 43.2 |

| 10 | Benzyl | 123.4 | 87.6 | 567.8 | 345.6 |

Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov

Strategies for Optimizing Potency and Selectivity through Chemical Variation

The optimization of lead compounds is a critical step in drug discovery, and for derivatives of 5-amino-1H-indole-3-sulfonamide, various strategies have been employed to enhance potency and selectivity. These strategies often involve a combination of traditional medicinal chemistry approaches and modern computational techniques.

One common strategy is the targeted modification of specific regions of the molecule to improve interactions with the biological target. For example, in the development of inhibitors for Src kinase, optimization of the C-4 anilino group of a quinoline-based inhibitor led to a significant increase in potency. nih.gov Similarly, for indole-based compounds, the introduction of different substituents on the indole ring can be used to fine-tune the electronic and steric properties of the molecule, thereby improving its binding affinity and selectivity.

Another key strategy is the modification of linker regions within the molecule. In the case of Src kinase inhibitors, replacing a methoxy (B1213986) group with a 3-(morpholin-4-yl)propoxy group resulted in increased inhibition of both the enzyme and Src-mediated cell proliferation. nih.gov The length and flexibility of such linkers can be systematically varied to achieve optimal positioning of key functional groups within the binding site of the target protein.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for guiding the optimization process. These methods can help to predict how different chemical variations will affect the binding of a compound to its target, allowing for a more rational and efficient design of new analogs with improved properties.

Scaffold Hopping and Bioisosteric Replacement Approaches in Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design that allow for the exploration of novel chemical space while retaining the key pharmacophoric features of a known active compound. These approaches have been successfully applied to the design of analogs related to the 5-amino-1H-indole-3-sulfonamide scaffold.

Scaffold Hopping is the process of replacing the central core of a molecule with a different, but structurally related, scaffold. This can lead to the discovery of new chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. A prime example is the transition from an indole core to an indazole framework in the development of dual inhibitors of MCL-1 and BCL-2, which are important targets in cancer therapy. nih.govrsc.org This scaffold hop allowed for the transformation of MCL-1 selective inhibitors into dual-acting compounds. nih.gov Similarly, a scaffold hopping approach was used to replace an aminoindane core with an indoline (B122111) core in the design of carbonic anhydrase inhibitors, leading to a significant increase in activity against certain isoforms. nih.govunifi.it

Bioisosteric Replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. This strategy is often used to address issues such as metabolic instability, toxicity, or poor solubility. For the indole scaffold, various bioisosteric replacements have been explored. For instance, the indole moiety has been replaced with other heterocyclic systems to develop potent and selective PI3Kδ inhibitors. researchgate.netnih.gov The sulfonamide group itself can be considered a bioisostere of a carboxylic acid in some contexts. nih.gov Furthermore, within the sulfonamide group, various replacements can be made to modulate its properties.

The following table provides examples of bioisosteric replacements for different parts of a molecule, a common strategy in the design of analogs of compounds like 5-amino-1H-indole-3-sulfonamide.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenyl | Thienyl, Pyridyl, Cyclohexyl | To alter electronic properties, solubility, and metabolic stability. cambridgemedchemconsulting.com |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | To improve metabolic stability and membrane permeability. nih.gov |

| Amide | Triazole, Oxadiazole, Sulfonamide | To increase metabolic stability against hydrolysis. nih.gov |

| Indole | Indazole, Benzimidazole | To explore new chemical space and improve target engagement. nih.govrsc.org |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of the key pharmacophoric features of 5-amino-1H-indole-3-sulfonamide derivatives is crucial for understanding their mechanism of action and for designing new, more effective compounds.

For sulfonamide-containing compounds that target enzymes like carbonic anhydrase, the sulfonamide group itself is a key pharmacophoric feature, acting as a zinc-binding group that coordinates with the zinc ion in the active site of the enzyme. nih.govluc.edu The orientation of the sulfonamide group and its interactions with nearby amino acid residues, such as threonine, are critical for inhibitory activity. nih.gov

In addition to the sulfonamide group, the indole scaffold and its substituents also contribute to the pharmacophore. The indole NH group often acts as a hydrogen bond donor, forming important interactions with the target protein. mdpi.com The aromatic nature of the indole ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. nih.gov

For instance, in the context of 5-HT7 receptor antagonists, a pharmacophore model for sulfonamide-containing compounds has been proposed which includes hydrogen bond acceptors, a hydrogen bond donor (often a tertiary amine), and hydrophobic/aromatic regions. rsc.org The spatial arrangement of these features is critical for high-affinity binding to the receptor.

A general pharmacophore model for an indole-based inhibitor might include:

A hydrogen bond donor (the indole NH).

A hydrogen bond acceptor (e.g., an oxygen atom on the sulfonamide group).

A zinc-binding group (the sulfonamide moiety for metalloenzymes).

Aromatic/hydrophobic regions for van der Waals and π-stacking interactions.

Specific substituent patterns that dictate selectivity for different targets.

The precise arrangement and nature of these pharmacophoric features will vary depending on the specific biological target of the 5-amino-1H-indole-3-sulfonamide derivative.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Receptor Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 5-amino-1H-indole-3-sulfonamide, docking simulations are crucial for understanding how they interact with their biological targets at the molecular level.

Detailed research findings from molecular docking studies on related indole (B1671886) sulfonamide structures have revealed key aspects of their binding modes. For instance, in studies involving indole-based sulfonamides as potential aromatase inhibitors, docking simulations showed that these compounds could occupy the same binding site on the aromatase pocket as the natural substrate, androstenedione. nih.gov This competitive binding is a suggested mode of inhibition. nih.gov The most potent analogues in these studies were able to mimic the hydrogen bond interactions of the natural substrate with key amino acid residues like MET374 and ASP309. nih.gov

Similarly, docking analyses of indole-based diaza-sulphonamides with the JAK-3 protein, a target in oral cancer, have shown that these compounds exhibit strong binding affinities, with docking scores ranging from -8.8 to -9.7 kcal/mol. nih.gov The interactions primarily involve hydrogen bonds with amino acid residues within the binding site, similar to clinically used drugs. nih.gov

In the context of HIV-1 inhibitors, molecular docking of sulfonamide-substituted indolylarylsulfones has helped to elucidate the interactions within the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov Key interactions observed include hydrophobic interactions and the formation of dual hydrogen bonds between the indole ring's imino NH and carbamoyl (B1232498) oxygen with the backbone of the K101 residue. nih.gov The sulfonamide group itself can offer multiple hydrogen bond donors and acceptors, enabling additional interactions with residues around the binding pocket. nih.gov

These studies underscore the power of molecular docking to rationalize the structure-activity relationships of sulfonamide-containing indoles and to guide the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Indole Sulfonamide Derivatives

| Compound Class | Target Protein | Key Findings | Reference(s) |

| Indole sulfonamides | Aromatase | Occupy the same binding site as the natural substrate; mimic H-bond interactions with MET374 and ASP309. | nih.gov |

| Indole based diaza-sulphonamides | JAK-3 protein | Strong binding affinities (-8.8 to -9.7 kcal/mol); hydrogen bonding with active site residues. | nih.gov |

| Sulfonamide substituted indolylarylsulfones | HIV-1 Reverse Transcriptase | Hydrophobic interactions and dual H-bonding with K101 backbone within the NNIBP. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.commdpi.com These models are then used to predict the activity of new, unsynthesized compounds.

For indole sulfonamides, QSAR studies have been instrumental in identifying the key molecular features that govern their biological activities. For example, a QSAR study on a series of indole-bearing sulfonamides as aromatase inhibitors revealed the importance of specific descriptors in determining their inhibitory potency. nih.gov The model highlighted that an electronegativity descriptor, MATS6e, was a significant factor, with higher values correlating to higher inhibitory activity. nih.gov

In another study focusing on indolyl- and piperidinyl-sulfonamide derivatives as serotonin (B10506) 5-HT6 receptor ligands, QSAR analysis identified several topological and molecular features crucial for binding affinity. nih.gov The study suggested that descriptors such as the average Randic-type eigenvector-based index (VRA2), the number of secondary aliphatic amines (nNHR), and the sum of the topological distance between nitrogen and oxygen atoms (T(N...O)) were important for optimizing binding. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. For a series of 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors, these models provided insights into the steric, electrostatic, and hydrophobic complementarity with the enzyme's binding site. nih.gov The resulting models were highly predictive and corresponded well with experimental data from X-ray crystallography. nih.gov The development of a reliable QSAR model is a critical step in predicting the activities of compounds that have not yet been synthesized. nih.gov

Table 2: Key Descriptors Identified in QSAR Studies of Indole Sulfonamides

| Study Focus | Key Descriptors | Significance | Reference(s) |

| Aromatase Inhibitors | MATS6e (electronegativity descriptor) | Higher value correlates with higher inhibitory activity. | nih.gov |

| 5-HT6 Receptor Ligands | VRA2, nNHR, T(N...O) | Important for optimizing binding affinity. | nih.gov |

| Factor Xa Inhibitors | Steric, electrostatic, and hydrophobic fields (CoMFA/CoMSIA) | Correlate with binding topology and predict affinity. | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like 5-amino-1H-indole-3-sulfonamide. indexcopernicus.com These methods provide a detailed understanding of molecular structure, reactivity, and spectroscopic properties. nih.gov

Calculations such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. biointerfaceresearch.com For sulfonamide derivatives, these calculations help in understanding their electronic transitions and potential as, for example, antimalarial agents. biointerfaceresearch.com

The Molecular Electrostatic Potential (MEP) is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack). For benzene (B151609) sulfonamides, MEP analysis has been used to identify the reactive sites of the molecules. indexcopernicus.com

Furthermore, Fukui functions can be calculated to predict the local reactivity of different atomic sites within the molecule. These theoretical calculations are essential for understanding the interaction of the molecule with its biological target and for predicting its metabolic fate. While specific calculations for 5-amino-1H-indole-3-sulfonamide are not widely published, studies on analogous sulfonamide and indole structures provide a strong basis for how these methods would be applied. indexcopernicus.comnih.govbiointerfaceresearch.com For instance, DFT methods with the B3LYP functional are commonly employed for these types of investigations. nih.gov

Table 3: Common Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential around a molecule. | Identifies regions for electrophilic and nucleophilic attack, crucial for receptor binding. |

| Fukui Function | Describes the change in electron density at a point when the number of electrons changes. | Predicts the reactivity of different sites within the molecule. |

In Silico Assessment of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Parameters

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. For compounds related to 5-amino-1H-indole-3-sulfonamide, various computational tools are employed to assess their drug-like properties.

One of the most common assessments is the evaluation of Lipinski's Rule of Five. nih.gov This rule provides a set of guidelines for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Studies on indole-based diaza-sulphonamides have shown that these compounds generally obey Lipinski's rule, indicating good potential for oral absorption. nih.gov

Web-based tools like SwissADME are frequently used to predict a wide range of ADMET parameters. nih.gov These include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with P-glycoprotein (P-gp), and inhibition of cytochrome P450 (CYP) enzymes. For a series of indole-based diaza-sulphonamides, SwissADME predicted that some compounds would have high GI absorption while others might require a carrier molecule. nih.gov The same study predicted that none of the compounds would permeate the blood-brain barrier. nih.gov

Toxicity profiles are also assessed using in silico methods. Servers like ProTox-II can predict various toxicological endpoints, including hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. nih.gov Such predictions are vital for prioritizing compounds for further experimental testing. The sulfonamide functional group is a versatile moiety that can be used to improve properties like solubility and oral bioavailability. nih.gov

Table 4: Predicted ADMET Parameters for a Series of Indole-Based Diaza-sulphonamides

| Parameter | Prediction | Implication | Reference(s) |

| Lipinski's Rule of Five | All compounds obeyed the rule. | Good potential for drug-likeness and oral bioavailability. | nih.gov |

| Gastrointestinal (GI) Absorption | Varied (some high, some low). | Some compounds may be readily absorbed, others may need formulation optimization. | nih.gov |

| Blood-Brain Barrier (BBB) Permeation | No permeability predicted. | Compounds are unlikely to have central nervous system effects. | nih.gov |

| P-glycoprotein (P-gp) Substrate | Not predicted to be substrates. | Lower likelihood of efflux-mediated resistance. | nih.gov |

| Cytochrome P450 Inhibition | Varied inhibition profiles for different CYP isoenzymes. | Potential for drug-drug interactions needs to be considered. | nih.gov |

Topological Analyses of Molecular Properties

Topological analysis involves the characterization of a molecule based on its graph representation, where atoms are vertices and bonds are edges. This approach generates numerical descriptors that encode information about the size, shape, branching, and connectivity of a molecule. These descriptors are often used in QSAR and other in silico models.

In the context of indole sulfonamides, topological descriptors have been successfully used to model biological activity. A QSAR study on serotonin 5-HT6 receptor ligands used a variety of topological descriptors calculated with the DRAGON software. nih.gov The analysis identified the importance of descriptors like the sum of the topological distance between nitrogen and oxygen atoms (T(N...O)) and the number of ring tertiary carbon atoms (nCrHR) in determining the binding affinity of these compounds. nih.gov

Topological polar surface area (TPSA) is another widely used descriptor, which is calculated from the surface contributions of polar atoms. It has been shown to be a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. For 5-amino-1H-indole-3-sulfonamide, the TPSA is reported to be 109 Ų. vulcanchem.com

The analysis of molecular topology provides a simplified yet powerful way to encode structural information, which can then be correlated with physicochemical and biological properties, aiding in the design of new molecules with desired characteristics. nih.govnih.gov

Future Research Directions and Translational Perspectives

Rational Design of Highly Selective 5-amino-1H-indole-3-sulfonamide Derivatives

The future development of 5-amino-1H-indole-3-sulfonamide will heavily rely on the rational design of derivatives to achieve high selectivity for specific biological targets, thereby enhancing efficacy and minimizing off-target effects. A key strategy is the "tail approach," where modifications are made to the primary functional groups—the 5-amino group and the 3-sulfonamide moiety—to modulate the compound's interaction with target proteins. nih.gov

For instance, N-alkylation of the sulfonamide or acylation of the 5-amino group can introduce new interaction points or alter the electronic and steric properties of the molecule. proquest.com Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. A hypothetical SAR study might explore how different substituents on the amino and sulfonamide groups affect inhibitory activity against a target enzyme, such as a specific carbonic anhydrase (CA) isoform. nih.gov

Table 1: Hypothetical SAR Data for Derivatives of 5-amino-1H-indole-3-sulfonamide Against Carbonic Anhydrase Isoforms

| Compound ID | R1 (Substitution on 5-amino) | R2 (Substitution on 3-sulfonamide) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | Selectivity (hCA II vs IX) |

| Lead | -H | -H | 15.2 | 10.5 | 0.69 |

| Deriv-01 | -COCH₃ | -H | 9.8 | 12.1 | 1.23 |

| Deriv-02 | -H | -CH₃ | 7.7 | 25.4 | 3.30 |

| Deriv-03 | -COCH₃ | -CH₃ | 5.1 | 30.2 | 5.92 |

| Deriv-04 | -H | -CH₂CF₃ | 6.5 | 45.8 | 7.05 |

This table presents hypothetical data to illustrate how rational modifications could enhance selectivity.

This systematic approach allows medicinal chemists to fine-tune the scaffold for improved potency and selectivity, a critical step in developing a viable drug candidate. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While indole-sulfonamides are known inhibitors of targets like carbonic anhydrases and tubulin, future research should aim to uncover novel biological targets for 5-amino-1H-indole-3-sulfonamide and its derivatives. nih.govrsc.org The structural versatility of the indole (B1671886) scaffold suggests potential activity across a wide range of protein families. mdpi.com

Screening campaigns against diverse target classes, including kinases, proteases, and epigenetic modulators, could reveal unexpected therapeutic opportunities. For example, many kinase inhibitors feature a heterocyclic core, and the 5-amino-1H-indole-3-sulfonamide scaffold could be adapted to target kinases like MAPK1, which are implicated in various cancers. mdpi.comnih.gov Furthermore, given the rise of antibiotic resistance, screening against bacterial targets is a promising avenue. Novel indole-based sulfonamides have shown efficacy against multidrug-resistant bacteria like MRSA by disrupting the bacterial cell membrane. nih.gov

Potential therapeutic areas for exploration include:

Oncology: Targeting tumor-associated enzymes like carbonic anhydrases IX and XII, tubulin polymerization, or protein kinases. nih.govrsc.orgnih.gov

Infectious Diseases: Development as antibacterial or antimalarial agents. nih.govnih.govacs.org

Neurological Disorders: CNS-penetrant derivatives could be designed to modulate targets like cannabinoid receptors or N-myristoyltransferase, which is implicated in trypanosomiasis. nih.govacs.orgmedchemexpress.com

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

To accelerate the drug discovery process, future research must integrate advanced computational and experimental techniques. nih.gov Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide crucial insights into how derivatives of 5-amino-1H-indole-3-sulfonamide interact with biological targets. nih.govacs.org

Molecular docking can predict the binding modes of designed compounds within a protein's active site, helping to prioritize which derivatives to synthesize. mdpi.commdpi.com For example, docking studies could reveal key hydrogen bonds and hydrophobic interactions between a derivative and its target enzyme, guiding further structural modifications. mdpi.com QSAR models can establish a mathematical relationship between the chemical properties of the compounds and their biological activity, allowing for the prediction of potency for virtual compounds before committing resources to their synthesis. nih.gov

These in silico predictions must be validated through robust experimental methods. High-throughput screening (HTS) can rapidly test large libraries of derivatives against the identified targets. Subsequent hit validation would involve detailed enzymatic assays and cell-based assays to confirm potency and mechanism of action. rsc.org Combining experimental and computational findings creates a powerful feedback loop for the rational design of new, more effective molecules. mdpi.com

Potential for Lead Optimization in Pre-clinical Development Programs

Once a lead compound with promising activity and selectivity is identified, it must undergo rigorous lead optimization to improve its drug-like properties for preclinical development. This phase focuses on enhancing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

A significant challenge for sulfonamides is achieving good metabolic stability and oral bioavailability. nih.gov Research has shown that modifications to the sulfonamide group itself can be highly effective. For example, "capping" the secondary sulfonamide with a methyl or difluoromethyl group can reduce its polarity and acidity, which has been shown to markedly improve CNS penetration and metabolic stability in other sulfonamide series. nih.govacs.org

Table 2: Illustrative Pharmacokinetic (PK) Profile Improvement During Lead Optimization

| Compound ID | Key Modification | Microsomal Stability (% remaining) | Oral Bioavailability (F%) | Brain:Blood Ratio |

| Lead-01 | Secondary Sulfonamide | 46 | 29 | <0.1 |

| Opti-01 | Methyl-capped Sulfonamide | 35 | 38 | 3.7 |

| Opti-02 | Fluoro-substitution on Indole | 68 | 76 | 0.2 |

| Opti-03 | Capped Sulfonamide + Fluoro-indole | 75 | 85 | 1.3 |

This table presents plausible data illustrating how ADME properties can be systematically improved through chemical modification. Data is conceptual and based on findings for similar compound classes. nih.govacs.orgnih.gov

The introduction of halogen atoms, such as fluorine or chlorine, to the indole ring is another strategy that has successfully improved oral bioavailability and metabolic stability in related compounds. nih.gov A multiparameter optimization campaign would systematically explore these modifications to identify a preclinical candidate with a balanced profile of potency, selectivity, and favorable pharmacokinetics, paving the way for in vivo efficacy studies. acs.org

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the sulfonamide linkage (e.g., sulfonamide proton at δ ~10–12 ppm) and indole core protons (e.g., H-2 at δ ~7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass (e.g., [M+H] ion).

- HPLC : Reverse-phase methods (C18 column, UV detection at 254 nm) assess purity and stability under varying pH conditions .

How can researchers optimize the selectivity of 5-amino-1H-indole-3-sulfonamide derivatives for specific biological targets?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the indole C-5 amino group or sulfonamide moiety can modulate target affinity. For example:

- Functional Assays : Use radioligand binding (e.g., H-LSD for 5-HT) and cellular cAMP assays to differentiate agonist vs. antagonist activity .

What methodological approaches are recommended to resolve contradictions in reported biological activities of sulfonamide-containing indole derivatives?

Q. Advanced

- Enantiomer Separation : Chiral HPLC or crystallization resolves stereoisomers with opposing activities (e.g., (R)-enantiomers as agonists vs. (S)-enantiomers as antagonists) .

- Dose-Response Curves : Replicate experiments across multiple cell lines or animal models to identify context-dependent effects.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, K) and statistical tools (e.g., ANOVA for inter-study variability) .

How can computational modeling techniques elucidate the mechanism of action of 5-amino-1H-indole-3-sulfonamide?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina predicts binding poses in target receptors (e.g., 5-HT homology models). Key interactions include hydrogen bonding with Ser and π-stacking with Phe .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to validate binding modes .

What in vitro assays are commonly used to evaluate the biological activity of 5-amino-1H-indole-3-sulfonamide?

Q. Basic

- Radioligand Binding Assays : Measure affinity for receptors (e.g., 5-HT, using H-LSD) with membrane preparations from transfected HEK293 cells .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) quantify IC values .

- Cell Viability : MTT or CellTiter-Glo® assays screen for cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

What strategies improve the metabolic stability of 5-amino-1H-indole-3-sulfonamide derivatives?

Q. Advanced

- Structural Modifications : Fluorination at metabolically labile positions (e.g., C-7 of indole) reduces oxidative degradation .

- Prodrug Design : Esterification of the sulfonamide group enhances oral bioavailability, with hydrolysis in vivo releasing the active compound .

- In Vitro ADME : Liver microsome assays (human or rat) identify major metabolites, guiding further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.